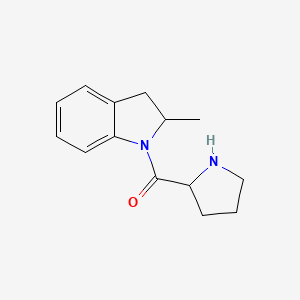

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone

Overview

Description

“(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone” is a compound that has been studied in the context of its potential as a PI3Kβ inhibitor for the treatment of PTEN-deficient cancers . It is part of a series of active and selective pyrimidone indoline amide PI3Kβ inhibitors .

Synthesis Analysis

The synthesis of this compound has been described in the context of the development of PI3Kβ-specific inhibitors . The compound was identified following a carefully designed methyl scan, which led to improved physicochemical and in vitro pharmacokinetic properties .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. Structural biology efforts enabled the acquisition of the first X-ray cocrystal structure of p110β with the selective inhibitor compound bound to the ATP site . The nonplanar binding mode described is consistent with observed structure-activity relationship for the series .Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H17NO and a molecular weight of 251.32 .Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds structurally related to "(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone" includes studies on their pharmacokinetics and metabolism. For instance, Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insights into the drug's elimination pathways and metabolic profiles (Sharma et al., 2012).

Neurology and Analgesia

Several studies have explored the neurological and analgesic effects of related compounds. For example, Colpaert et al. (2004) investigated the effects of a selective 5-HT1A receptor agonist on allodynia in rats with spinal cord injury, revealing its potential curative-like action on pathological pain (Colpaert et al., 2004). Additionally, cannabinoids like WIN 55,212-2 have been shown to modulate intestinal propulsion in mice, suggesting a role for cannabinoid receptors in gastrointestinal motility (Colombo et al., 1998).

Cardiology

In cardiology, Mertens et al. (1990) synthesized and evaluated a series of substituted indolyldihydropyridazinones for their positive inotropic activity, demonstrating their potential in increasing myocardial contractility without significant effects on heart rate and blood pressure (Mertens et al., 1990).

Cannabinoid Receptor Studies

The role of cannabinoid receptors in various physiological processes has been a subject of research. For example, studies have investigated the neuroprotective effects of cannabinoids in cerebral ischemia and their potential therapeutic implications in disorders resulting from cerebral ischemia, including stroke (Nagayama et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound is the dopamine D2L receptor , a type of G protein-coupled receptor (GPCR) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement .

Mode of Action

The compound acts as an allosteric modulator of the dopamine D2L receptor . Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site. This binding can influence the receptor’s response to its primary ligand, in this case, dopamine . The compound’s R enantiomer is a positive allosteric modulator of the D2L receptor, enhancing its response to dopamine, while its S enantiomer is a negative allosteric modulator, reducing the receptor’s response .

Biochemical Pathways

The compound’s modulation of the dopamine D2L receptor can affect various biochemical pathways. For instance, it can influence the activity of Gi1 and Gi2 proteins , which are involved in inhibitory signaling pathways . The modulation of these pathways can have downstream effects on neuronal activity and neurotransmission .

Result of Action

The compound’s action on the dopamine D2L receptor can have various molecular and cellular effects. For instance, it can influence the receptor’s conformation and signaling activity . These changes can, in turn, affect neuronal activity and neurotransmission, potentially influencing behavior and cognition .

Future Directions

The compound has demonstrated significant in vivo activity in a UACC-62 xenograft model in mice, warranting further preclinical investigation . Following successful development, the compound entered phase I/Ib clinical trial in patients with advanced cancer . This suggests that the compound and its analogs may have potential for future therapeutic applications.

Properties

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-9-11-5-2-3-7-13(11)16(10)14(17)12-6-4-8-15-12/h2-3,5,7,10,12,15H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSAFBRZYGZLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)

![Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3081340.png)

![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)